6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a compound that combines a pyrazole moiety with a nicotinamide structure, featuring a trifluoromethyl group on the phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.
The compound can be synthesized through various methods involving different starting materials. The synthesis often incorporates reactions involving pyrazole derivatives and nicotinamides, utilizing reagents such as thionyl chloride and various coupling agents. Its structural characteristics can be analyzed using techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. It is classified as a nicotinamide derivative, which is significant in pharmacology due to its role in cellular metabolism and potential therapeutic applications.
The synthesis of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide can be achieved through several methodologies, including:
The synthesis typically involves:
The molecular structure of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide features:
Key structural data can be obtained through spectroscopic methods:
The compound is involved in various chemical reactions, particularly those related to medicinal chemistry. Some notable reactions include:
Specific conditions such as temperature, solvent choice, and reaction time can significantly affect yields and selectivity during these reactions. For instance, microwave-assisted techniques have shown improved efficiency compared to traditional methods .
The mechanism of action for 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide may involve interaction with biological targets such as enzymes or receptors. The presence of the pyrazole and nicotinamide moieties suggests potential activity against specific pathways involved in disease processes.
Preliminary studies indicate that derivatives of similar structures can act as inhibitors or modulators in various biological systems, including antimicrobial activity . Further research is needed to elucidate specific pathways influenced by this compound.
The physical properties of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide are likely characterized by:
Chemical properties include reactivity towards nucleophiles or electrophiles due to the presence of functional groups. The trifluoromethyl group enhances lipophilicity, potentially affecting pharmacokinetics.
Relevant data can be obtained through standard tests such as solubility assays and stability studies under various conditions.
6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide holds promise in several scientific applications:
Research into its efficacy and safety profiles will be crucial for advancing its application in clinical settings. Further studies could explore its potential as a treatment for conditions influenced by nicotinamide metabolism or pyrazole-related pathways.
Nicotinamide, the biologically active amide of niacin (vitamin B3), serves as a fundamental scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, metabolic stability, and planar aromatic structure that facilitates π-π stacking interactions with biological targets. This core structure is prevalent in coenzymes (NAD+/NADH) and inhibitors targeting enzymes leveraging adenosine-binding motifs. Strategic modifications at the pyridine 3-position (carboxamide) and the 2-, 4-, or 6-positions enable precise modulation of target affinity, physicochemical properties, and pharmacokinetic behavior. Derivatives have demonstrated therapeutic utility across antiviral, anticancer, anti-inflammatory, and neurological domains, with the carboxamide group often acting as a critical hydrogen-bond donor/acceptor. The integration of heterocyclic appendages like pyrazole and electron-withdrawing groups such as trifluoromethyl (–CF3) further enhances target selectivity and metabolic resistance, positioning nicotinamide hybrids as privileged scaffolds in rational drug design [1] [2] [8].
The pyrazole ring, a five-membered heterocycle featuring two adjacent nitrogen atoms, contributes distinct physicochemical and pharmacodynamic advantages to drug molecules. Its aromatic character supports planar binding interactions, while the imine nitrogen (N1) can serve as a hydrogen bond acceptor, and the amine nitrogen (N2) in 1H-pyrazoles offers hydrogen bond donation potential. Pyrazole-containing compounds exhibit diverse bioactivities, including kinase inhibition, anti-inflammatory effects, and antiviral action, attributable to their ability to mimic peptide bonds or purine motifs. When incorporated at the 6-position of nicotinamide, as in 6-(1H-pyrazol-1-yl)nicotinamide, the pyrazole extends the molecule’s conjugated system, enhancing rigidity and enabling interactions with hydrophobic enzyme pockets [1] [3] [7].
The trifluoromethyl group (–CF3) is a cornerstone of modern medicinal chemistry due to its profound influence on molecular properties:
When positioned meta to the carboxamide on the aniline ring in N-[3-(trifluoromethyl)phenyl]nicotinamide derivatives, the –CF3 group synergizes with the pyrazole–nicotinamide core. This combination balances electron distribution across the system, optimizes binding pocket occupancy, and confers resistance to deactivating metabolism, as validated in numerous clinical agents [1] [8].
Table 1: Impact of Key Substituents on Molecular Properties
Substituent | Key Electronic Effects | Lipophilicity Contribution (Δlog P) | Target Interaction Role |
---|---|---|---|
Nicotinamide | H-bond donor/acceptor; dipole | Moderate (+0.4–0.6) | ATP-mimicry; enzyme active site binding |
1H-Pyrazol-1-yl | H-bond acceptor (N1); π-deficient | Variable (+0.2–0.8) | Hydrophobic pocket filling; hinge binding |
–CF3 (meta) | Strong -I effect; resonance (+R) | High (+0.9–1.2) | Hydrophobic pocket anchor; metabolic shield |
The evolution of nicotinamide-based therapeutics began with endogenous cofactor research and expanded into synthetic enzyme inhibitors. Early examples include the antitubercular agent isoniazid (1952) and the benzodiazepine sedative nitrazepam (1965). The 1990s–2000s witnessed a surge in nicotinamide derivatives targeting kinases and hydroxylases, exploiting the scaffold’s ability to occupy the adenine-binding pocket of ATP-dependent enzymes. Seminal work focused on substitutions at the 4- or 6-positions of the pyridine ring to enhance selectivity:
Specific patents (e.g., US10407409B2, EP3336084B1) highlight 6-(1H-pyrazol-1-yl)nicotinamides as potent inhibitors of Prolyl Hydroxylases (PHDs), crucial regulators of hypoxia-inducible factor (HIF) stability. The –CF3 moiety, particularly at the meta-position of the terminal phenyl ring, was found to significantly boost cellular potency, attributable to optimized hydrophobic contact with PHD2’s substrate tunnel [3] [7]. This pharmacophore combination laid the groundwork for compounds like 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide.
This compound (PubChem CID: 3740240; CAS: Not explicitly provided) represents a strategic fusion of three validated pharmacophores: the nicotinamide hinge-binder, the pyrazole spacer/pocket filler, and the meta-trifluoromethylphenyl hydrophobicity anchor. Its molecular architecture is engineered for multi-target engagement with emphasis on hypoxia-sensing enzymes and kinases:
Table 2: Key Bioactive Nicotinamide-Pyrazole-CF3 Hybrids and Targets
Compound Name | Molecular Formula | Target(s) | Reported Activity/Notes | Source |
---|---|---|---|---|
6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide | C16H11F3N4O | PHD, Kinases (potential) | Core scaffold for HIF stabilizers | [1] |
5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide | C25H20F3N5O | CSF-1R | IC50 = 0.5 nM; ATP-noncompetitive binding | [5] |
6-(4-(4-cyanophenyl)-5-hydroxy-1H-pyrazol-1-yl)-N,4-dimethylnicotinamide hydrochloride | C19H18N6O2·HCl | PHD2 | Patent example (US10407409B2); IC50 < 50 nM | [3] |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide | C16H13F3N6O | Undisclosed | Structural analog with pyrazine-pyrazole linker | [4] |
Asciminib (ABL-001) | C23H26F3N7O2 | BCR-ABL1 (STAMP inhibitor) | FDA-approved; leverages –CF3 for allosteric binding | [6] |
The compound’s synthetic accessibility—via Suzuki coupling for pyrazole installation followed by amide coupling—enables rapid generation of analogs for SAR exploration. Key research focuses on optimizing:
This scaffold exemplifies rational design leveraging synergistic pharmacophores to address challenging targets like PHD and CSF-1R, with implications for treating anemia, neurodegenerative diseases, and oncology indications.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1